5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H19ClN2O4S2 and its molecular weight is 438.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thiazepane ring, sulfonyl group, and a benzo[d]oxazole moiety, suggesting a multifaceted mechanism of action that may be beneficial in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClN2O3S2 with a molecular weight of approximately 439.0 g/mol. The structural complexity is illustrated in the following table:
Property | Value |
---|---|
Molecular Formula | C20H23ClN2O3S2 |
Molecular Weight | 439.0 g/mol |
CAS Number | 1704552-21-5 |
Structural Features | Thiazepane, Sulfonyl, Benzo[d]oxazole |
Antimicrobial Activity
Research indicates that derivatives of thiazepane and related compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound likely shares these antimicrobial properties due to its structural features.
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of conditions like Alzheimer's disease. Preliminary studies suggest that thiazepane derivatives can inhibit AChE effectively, with some compounds demonstrating IC50 values significantly lower than standard inhibitors . This suggests that this compound could have similar or enhanced inhibitory effects.
Urease Inhibition
Another area of interest is the inhibition of urease, an enzyme linked to the pathogenesis of certain infections and conditions such as kidney stones. Compounds related to this thiazepane derivative have shown strong urease inhibitory activity, with several derivatives achieving IC50 values in the low micromolar range . This highlights the potential therapeutic applications of the compound in managing urease-related disorders.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The thiazepane ring may interact with various enzymes and receptors, modulating their activity and triggering downstream cellular responses. This multifaceted interaction profile may account for the compound's diverse biological effects, including antimicrobial and enzyme inhibitory activities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this derivative exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli, suggesting a broad-spectrum potential .
- Urease Inhibition : Another investigation into derivatives found that certain thiazepane compounds displayed strong inhibition against urease, indicating their potential as therapeutic agents in treating infections related to urease-producing bacteria .
- AChE Inhibition : In vitro studies indicated that some thiazepane derivatives could inhibit AChE effectively, with implications for neuroprotective strategies against neurodegenerative diseases .
Eigenschaften
IUPAC Name |
5-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-21-16-12-13(6-7-17(16)26-19(21)23)28(24,25)22-9-8-18(27-11-10-22)14-4-2-3-5-15(14)20/h2-7,12,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWXGQJCLCPHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(SCC3)C4=CC=CC=C4Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.